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Introduction

Saccharomyces cerevisiae (budding yeast) is a powerful model organism for studying
fundamental cellular processes, including metabolic pathways that are highly conserved in
humans. One such pathway is the de novo purine biosynthesis pathway, which is responsible
for the synthesis of essential molecules like ATP and GTP. An key intermediate in this pathway
is 5-aminoimidazole ribonucleotide (AIR). Dysregulation of purine metabolism is implicated in
several human diseases, making the study of this pathway crucial for drug development.

Mutations in the genes of the purine biosynthesis pathway in yeast, particularly in the ADE
genes, lead to the accumulation of specific intermediates. For instance, mutations in the ADE2
gene, which encodes phosphoribosylaminoimidazole carboxylase, result in the accumulation of
AIR.[1] This accumulation leads to the formation of a red pigment, providing a convenient
visual phenotype for genetic screens.[2][3]

These application notes provide a detailed overview of the genetic methods used to study AIR
metabolism in yeast, complete with experimental protocols and data presentation guidelines.

Genetic Manipulation of Yeast for AIR Metabolism
Studies
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The primary genetic method to study the function of genes in AIR metabolism is through gene
disruption or deletion. This is most commonly achieved in yeast via homologous recombination,
a high-efficiency process that allows for the precise replacement of a target gene with a
selectable marker.[1]

Key Genes in Yeast Purine de novo Biosynthesis

The de novo synthesis of purines in yeast involves a series of enzymatic steps encoded by the
ADE genes. A simplified overview of the pathway leading to and from AIR is presented below.

Phenotype of Null

Step in Pathwa
P J Mutant

Gene Enzyme

Amidophosphoribosylt  First committed step Adenine auxotrophy,

ADE4 - : . .
ransferase of purine biosynthesis.  white colonies.
Second step in purine  Adenine auxotrophy,
ADE5,7 GAR synthetase ) ) ] ]
biosynthesis. white colonies.
Fourth step in purine Adenine auxotrophy,
ADEG6 FGAM synthetase ] ] ] ]
biosynthesis. white colonies.
Third step in purine Adenine auxotrophy,
ADES GAR transformylase ) ) ) )
biosynthesis. white colonies.
Adenine auxotrophy,
ADE2 AIR carboxylase Converts AIR to CAIR.  red colonies due to
AIR accumulation.[4]
Adenine auxotrophy,
Converts CAIR to ,
ADE1 SAICAR synthetase red colonies due to

SAICAR.

AIR accumulation.

Regulation of ADE Gene Expression

The expression of ADE genes is tightly regulated in response to the availability of purines in the
environment. This regulation is primarily mediated by the transcription factors Baslp and
Pho2p.[5][6] When purine levels are low, the metabolic intermediates 5'-phosphoribosyl-4-
succinocarboxamide-5-aminoimidazole (SAICAR) and 5'-phosphoribosyl-4-carboxamide-5-
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aminoimidazole (AICAR) accumulate and act as signaling molecules.[5] This leads to the
recruitment of Pho2p by DNA-bound Baslp, resulting in the transcriptional activation of ADE
genes.[5][6]

Experimental Protocols
Protocol 1: Gene Knockout of ADE2 in S. cerevisiae
using PCR-Based Homologous Recombination

This protocol describes the deletion of the ADE2 gene, which results in the accumulation of
AIR and a red colony phenotype.

Materials:

Yeast strain (e.g., BY4741)
e Plasmid containing a selectable marker (e.g., pFA6a-kanMX6)

» Forward and reverse primers with homology to the regions flanking the ADE2 ORF and to
the selectable marker plasmid

» High-fidelity DNA polymerase and dNTPs
e Lithium acetate (LiAc) solution (0.1 M)

o Polyethylene glycol (PEG) solution (40% PEG 3350, 0.1 M LiAc, 10 mM Tris-HCI pH 8.0, 1
mM EDTA)

» Single-stranded carrier DNA (e.g., salmon sperm DNA)

e YPD medium

Selective medium (e.g., YPD + G418)

Procedure:

o PCR Amplification of the Disruption Cassette:
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o Design forward and reverse primers (~100 bp each). The 5' end of the primers should
have ~40-50 bp of homology to the regions immediately upstream and downstream of the
ADE2 open reading frame (ORF). The 3' end of the primers should correspond to the
selectable marker cassette on the plasmid.

o Perform PCR using the selectable marker plasmid as a template and the designed primers
to amplify the disruption cassette.

o Verify the PCR product size by agarose gel electrophoresis.

e Yeast Transformation (Lithium Acetate Method):
o Grow an overnight culture of the yeast strain in YPD medium.
o Inoculate a fresh 50 mL YPD culture to an ODseoo of ~0.2 and grow to an ODsoo of 0.8-1.0.
o Harvest the cells by centrifugation, wash with sterile water, and then with 0.1 M LiAc.
o Resuspend the cells in 0.1 M LiAc to make them competent.

o In a microfuge tube, mix the competent cells with the PCR product, single-stranded carrier
DNA, and PEG solution.

o Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.
o Pellet the cells, remove the transformation mix, and resuspend in sterile water.
» Selection and Verification:
o Plate the transformed cells onto selective medium (e.g., YPD + G418).
o Incubate at 30°C for 2-3 days until colonies appear.

o Successful transformants will be resistant to the selection agent and will form red colonies
on non-selective YPD medium due to the ade2 deletion.

o Verify the correct integration of the disruption cassette by colony PCR using primers
flanking the ADEZ2 locus.
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Protocol 2: Red/White Colony Assay for Drug Screening

The red phenotype of ade2 mutants can be exploited for high-throughput screening of
compounds that affect the purine biosynthesis pathway or general cellular stress.[2][7]

Materials:

ade2A yeast strain

YPD plates

Library of small molecule compounds

Sterile filter paper discs
Procedure:
e Plate Preparation:
o Spread a lawn of the ade2A yeast strain on YPD plates.
o Compound Application:
o Place sterile filter paper discs onto the yeast lawn.

o Spot a small volume of each compound from the library onto a separate disc. Include a
solvent control (e.g., DMSO).

 Incubation and Observation:
o Incubate the plates at 30°C for 2-3 days.
o Observe the color of the yeast lawn around each disc.

o Awhite halo around a disc indicates that the compound inhibits the production of the red
pigment. This could be due to inhibition of an enzyme upstream of Ade2p, leading to a
block in AIR synthesis, or due to general cellular toxicity or oxidative stress that affects
pigment formation.[7]
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Protocol 3: Quantification of AIR by LC-MS/MS

This protocol provides a general workflow for the extraction and relative quantification of
intracellular AIR from yeast cultures.

Materials:

Yeast cultures (e.g., wild-type and ade2A)

Quenching solution (e.g., 60% methanol, -40°C)

Extraction solvent (e.g., boiling 75% ethanol)

LC-MS/MS system
Procedure:
e Rapid Sampling and Quenching:

o Rapidly withdraw a known volume of yeast culture and immediately quench the
metabolism by mixing with a cold quenching solution.

o Centrifuge at low temperature to pellet the cells.

» Metabolite Extraction:
o Resuspend the cell pellet in pre-heated extraction solvent (e.qg., boiling 75% ethanol).
o Incubate for a short period (e.g., 3 minutes) to extract metabolites.
o Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
o Dry the supernatant under vacuum.

e LC-MS/MS Analysis:
o Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

o Inject the sample into an LC-MS/MS system.
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o Use a suitable chromatography method (e.g., HILIC) to separate AIR from other
metabolites.

o Use multiple reaction monitoring (MRM) in the mass spectrometer to specifically detect
and quantify AIR based on its precursor and product ion masses.

Data Presentation
Quantitative Analysis of AIR Accumulation

The following table presents illustrative data on the relative intracellular concentration of AIR in
wild-type and various ade mutant yeast strains, as would be determined by LC-MS/MS. This
data highlights how different gene deletions affect the accumulation of this key metabolic
intermediate.

Relative
. Intracellular AIR

Yeast Strain Genotype . Colony Color
Concentration
(Arbitrary Units)

Wild Type ADE+ 1.0 White

aded4A aded/ <0.1 White

ade2A ade2A 150.0 Red

adelA adelA 120.0 Red

ade2/A ade4A ade2A ade4A <0.1 White

Visualizations
De Novo Purine Biosynthesis Pathway in Yeast
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Caption: Simplified de novo purine biosynthesis pathway in S. cerevisiae.
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Experimental Workflow for Gene Knockout and
Phenotypic Analysis
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(e.g., ADE2)
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Yeast Transformation
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Phenotypic Analysis:
Colony Color (Red/White)
Verification by Metabolite Analysis
Colony PCR (LC-MS/MS)

End: Confirmed Mutant Strain
and Metabolite Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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